6-(Methylthio)benzo[d][1,3]dioxol-5-amine
Overview
Description
“6-(Methylthio)benzo[d][1,3]dioxol-5-amine” is a chemical compound with the molecular formula C8H9NO2S . It has an average mass of 183.228 Da and a mono-isotopic mass of 183.035400 Da . This compound is not intended for human or veterinary use, but for research purposes only.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method using benzo[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis
The molecular structure of “6-(Methylthio)benzo[d][1,3]dioxol-5-amine” can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures of related compounds have been analyzed using the single crystal X-ray diffraction method (SCXRDM) .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(Methylthio)benzo[d][1,3]dioxol-5-amine” can be analyzed using various techniques. For instance, its molecular formula is C8H9NO2S, and it has an average mass of 183.228 Da and a mono-isotopic mass of 183.035400 Da .Scientific Research Applications
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Detection of Carcinogenic Lead
- Scientific Field: Analytical Chemistry
- Application Summary: The compound (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH), which is structurally similar to “6-(Methylthio)benzo[d][1,3]dioxol-5-amine”, was synthesized and used for the detection of carcinogenic lead .
- Methods of Application: BDMMBSH was prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH). The BDMMBSH compounds were used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach .
- Results: A sensitive and selective Pb2+ sensor was developed via the deposition of a thin layer of BDMMBSH on a GCE with the conducting polymer matrix Nafion (NF). The sensitivity, LOQ, and LOD of the proposed sensor towards Pb2+ were calculated from the calibration curves to be 2220.0 pA μM−1 cm−2, 320.0 mM, and 96.0 pM, respectively .
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Anticancer Evaluation
- Scientific Field: Medicinal Chemistry
- Application Summary: A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties, which are structurally similar to “6-(Methylthio)benzo[d][1,3]dioxol-5-amine”, were synthesized and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
- Methods of Application: The compounds were synthesized via a Pd-catalyzed C-N cross-coupling .
- Results: A detailed structure–activity relationship study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .
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Anti-tubercular Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: 6-(benzo[d][1,3]dioxol-5-yloxy)-2-substituted-5-fluoro-1H-benzo[d]imidazole, a compound structurally similar to “6-(Methylthio)benzo[d][1,3]dioxol-5-amine”, was synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
- Methods of Application: The compound was synthesized and its anti-tubercular activity was evaluated using the MABA assay .
- Results: The results of this study were not provided in the search results .
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Synthesis of Organo Selenium Compounds
- Scientific Field: Organometallic Chemistry
- Application Summary: A novel benzo[d][1,3]dioxole incorporated diselenide was synthesized using a direct and concise method .
- Methods of Application: The compound 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was synthesized and then transformed into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite .
- Results: The synthesized compounds were characterized by elemental analysis and various spectroscopic techniques .
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Antimicrobial Evaluation
- Scientific Field: Medicinal Chemistry
- Application Summary: Benzo[d][1,3]dioxole gathered pyrazole derivatives were synthesized and evaluated for their in vitro antimicrobial activity .
- Methods of Application: The compounds were synthesized by the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol as a solvent .
- Results: Among the newly synthesized compounds, some showed excellent antifungal and antibacterial activity when compared to other compounds .
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Antitumor Evaluation
- Scientific Field: Medicinal Chemistry
- Application Summary: A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines .
- Methods of Application: The specific methods of synthesis and evaluation were not provided in the search results .
- Results: The results of this study were not provided in the search results .
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Synthesis of Organo Selenium Compounds
- Scientific Field: Organometallic Chemistry
- Application Summary: A novel benzo[d][1,3]dioxole incorporated diselenide was synthesized using a direct and concise method .
- Methods of Application: The compound 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was synthesized and then transformed into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite .
- Results: The synthesized compounds were characterized by elemental analysis and various spectroscopic techniques .
-
Antimicrobial Evaluation
- Scientific Field: Medicinal Chemistry
- Application Summary: Benzo[d][1,3]dioxole gathered pyrazole derivatives were synthesized and evaluated for their in vitro antimicrobial activity .
- Methods of Application: The compounds were synthesized by the reaction of chalcones with phenyl hydrazine in presence of absolute alcohol as a solvent .
- Results: Among the newly synthesized compounds, some showed excellent antifungal and antibacterial activity when compared to other compounds .
-
Antitumor Evaluation
- Scientific Field: Medicinal Chemistry
- Application Summary: A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines .
- Methods of Application: The specific methods of synthesis and evaluation were not provided in the search results .
- Results: The results of this study were not provided in the search results .
properties
IUPAC Name |
6-methylsulfanyl-1,3-benzodioxol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-12-8-3-7-6(2-5(8)9)10-4-11-7/h2-3H,4,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYYOGXFDFRKAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1N)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507127 | |
Record name | 6-(Methylsulfanyl)-2H-1,3-benzodioxol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20507127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methylthio)benzo[d][1,3]dioxol-5-amine | |
CAS RN |
68560-13-4 | |
Record name | 6-(Methylsulfanyl)-2H-1,3-benzodioxol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20507127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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